tert-Butyl 2-(6-chloropyrazin-2-yl)acetate

Descripción

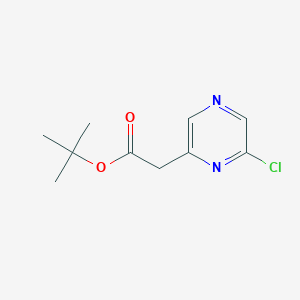

tert-Butyl 2-(6-chloropyrazin-2-yl)acetate is a specialized organic compound featuring a pyrazine core substituted with a chlorine atom at the 6-position and an acetoxy tert-butyl ester moiety. This structure confers unique reactivity and stability, making it a critical intermediate in pharmaceutical and agrochemical synthesis. The tert-butyl group enhances steric protection of the ester, reducing hydrolysis susceptibility, while the chloropyrazine moiety provides a site for further functionalization via nucleophilic aromatic substitution or cross-coupling reactions .

Structure

2D Structure

Propiedades

IUPAC Name |

tert-butyl 2-(6-chloropyrazin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)4-7-5-12-6-8(11)13-7/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXFNNJVDAKWPMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=CN=CC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

tert-Butyl 2-(6-chloropyrazin-2-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing from diverse research studies.

Chemical Structure and Properties

This compound has a molecular formula of C11H12ClN3O2. The compound features a tert-butyl group attached to a chloropyrazine moiety, which is known for its diverse pharmacological properties. The presence of the chloropyrazine ring is crucial for its biological activity, as it can interact with various biological targets.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic route often includes the formation of the pyrazine ring followed by esterification to yield the final product. Specific methodologies may vary, but common techniques include:

- Refluxing in organic solvents.

- Column chromatography for purification.

Anticancer Activity

Research indicates that compounds with a similar structure to this compound exhibit significant anticancer properties. For instance, studies have shown that related pyrazine derivatives can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF7) and lung cancer cells.

A notable study demonstrated that an intermediate compound with structural similarities had an IC50 value of approximately 0.001 µM against MCF7 cells, indicating potent cytotoxicity . The mechanism of action often involves the induction of apoptosis, as evidenced by flow cytometry analyses showing increased early and late apoptotic cell populations upon treatment.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Intermediate 9 | MCF7 | 0.001 | Apoptosis induction |

| Final Compound 10 | MDA-MB-231 | 0.1 | Cytotoxicity |

Antiviral Activity

There is also emerging evidence suggesting that pyrazine derivatives can act as antiviral agents. Compounds structurally related to this compound have been shown to inhibit viral proteases effectively. For example, a series of pyrazine compounds demonstrated allosteric inhibition against Zika virus protease with IC50 values as low as 0.71 µM . This suggests potential applications in antiviral drug development.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in cancer metabolism and viral replication.

- Induction of Apoptosis : The ability to trigger apoptotic pathways in cancer cells is a significant aspect of its anticancer activity.

- Anti-inflammatory Effects : Some studies suggest that related compounds exhibit anti-inflammatory properties, which could contribute to their overall therapeutic profiles .

Case Studies

- Breast Cancer Study : A study evaluated the effects of a pyrazine derivative on MCF7 cells, revealing significant reductions in cell viability at low concentrations (IC50 = 0.001 µM). The study utilized MTT and SRB assays to quantify cell proliferation and apoptosis rates .

- Antiviral Evaluation : Another investigation focused on the antiviral properties of related pyrazine compounds against Zika virus protease, highlighting their potential as therapeutic agents in viral infections .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic uses, particularly in oncology. Research indicates that derivatives of pyrazine compounds, including those similar to tert-butyl 2-(6-chloropyrazin-2-yl)acetate, exhibit significant cytotoxic activity against various cancer cell lines.

Case Study: Cytotoxic Activity

A study published in MDPI reported the synthesis of pyrazine derivatives and their effects on human cancer cell lines, such as MDA-MB-231 and HCT116. The results demonstrated that certain concentrations of these compounds significantly reduced cell viability, suggesting potential as anticancer agents .

| Concentration (µM) | MCF7 Viability (% Reduction) | MDA-MB-231 Viability (% Reduction) |

|---|---|---|

| 0.001 | 13 | 16 |

| 0.01 | 20 | 30 |

| 0.1 | 10 | 18 |

Targeted Drug Development

The compound has been explored for its ability to selectively target specific proteins involved in cancer progression. For instance, one study highlighted its role in degrading the oncogenic phosphatase SHP2, which is implicated in various leukemias . The selective inhibition of SHP2 can lead to the suppression of MAPK signaling pathways, providing a strategic approach to cancer treatment.

Synthesis and Structural Analysis

The synthesis of this compound involves several chemical reactions that yield high-purity products suitable for biological testing. The structural characterization is crucial for understanding its reactivity and biological interactions.

Synthesis Overview

The synthesis typically involves:

- Reaction of chloropyrazine derivatives with acetic acid derivatives.

- Purification through chromatography techniques to isolate the desired acetate.

Potential Applications Beyond Oncology

While the primary focus has been on cancer-related applications, there is potential for exploring other therapeutic areas:

- Antimicrobial Activity: Some pyrazine derivatives have shown promise against bacterial strains.

- Neuroprotective Effects: Investigations into the neuroprotective properties of similar compounds are ongoing.

Comparación Con Compuestos Similares

Key Observations :

- Molecular Weight : Derivatives with bicyclic or extended heterocycles (e.g., pyrrolopyrrole) exhibit higher molecular weights (~340–357 g/mol), impacting solubility and bioavailability .

- Substituent Effects : The presence of electron-withdrawing groups (e.g., chlorine on pyrazine) enhances electrophilicity at the heteroaromatic ring, facilitating cross-coupling reactions. In contrast, sterically hindered dioxane derivatives (CAS 125971-94-0) show improved metabolic stability .

Research Findings and Methodologies

- Structural Characterization: X-ray crystallography using SHELX software (e.g., SHELXL97) has resolved the monoclinic crystal system (space group P21/c) of tert-butyl sulfonylacetate derivatives, confirming steric protection of the tert-butyl group .

- Synthetic Routes : Efficient protocols for chloropyrazine functionalization include Pd-catalyzed couplings and SNAr reactions, achieving yields >80% under mild conditions .

Métodos De Preparación

Esterification via Acyl Imidazole Intermediate

A relevant method for tert-butyl ester synthesis involves the reaction of carboxylic acids with N,N'-carbonyldiimidazole (CDI) to form acyl imidazole intermediates, which then react with tert-butyl malonate derivatives or related nucleophiles to yield tert-butyl esters under mild conditions.

- Step 1: Methoxyacetic acid reacts with CDI at 0–20 °C under nitrogen to generate acyl imidazole.

- Step 2: Mono-tert-butyl malonate is converted to its magnesium salt via reaction with an isopropyl Grignard reagent at low temperatures (-10 to 0 °C).

- Step 3: The magnesium salt solution is added dropwise to the acyl imidazole solution at controlled temperatures (20–35 °C) and reacted for 15–18 hours to afford tert-butyl esters with yields around 77–80%.

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 2-(6-chloropyrazin-2-yl)acetate, and how can purity be optimized?

The compound is typically synthesized via nucleophilic substitution or esterification. A common method involves reacting 6-chloropyrazine-2-carboxylic acid with tert-butyl bromoacetate in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like DMF at 60–80°C for 12–24 hours . Purification via silica gel chromatography (ethyl acetate/hexane eluent) yields >90% purity. For optimization, control reaction temperature and stoichiometry (1:1.2 molar ratio of acid to bromoester) to minimize side products. NMR and HPLC are critical for purity validation .

Q. How should researchers characterize this compound, and what spectral data are indicative of successful synthesis?

Key characterization techniques include:

- ¹H NMR : A singlet at δ 1.4–1.5 ppm (tert-butyl group), a singlet at δ 4.0–4.2 ppm (acetate methylene), and pyrazine aromatic protons at δ 8.5–9.0 ppm.

- ¹³C NMR : Peaks at δ 80–85 ppm (tert-butyl quaternary carbon) and δ 165–170 ppm (ester carbonyl).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 257.7 (C₁₁H₁₄ClN₂O₂⁺). Discrepancies in these signals may indicate incomplete esterification or residual solvents .

Q. What safety precautions are essential when handling this compound?

Despite limited toxicological data, treat the compound as hazardous due to its chlorinated pyrazine core. Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation/ingestion. Store in a cool, dry environment away from oxidizers. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in large-scale synthesis of this compound?

Transitioning from batch to continuous flow reactors enhances scalability. For example, using a microreactor with residence time <30 minutes at 100°C increases yield by 15–20% compared to batch methods. Catalyst screening (e.g., DMAP vs. HOBt) and solvent choice (acetonitrile vs. THF) also impact efficiency. Monitor reaction progress via in-line FTIR to adjust parameters dynamically .

Q. What computational tools are recommended to study the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and predict regioselectivity. Software like Gaussian or ORCA helps analyze electron density maps for the pyrazine ring, identifying reactive sites (e.g., C-2 vs. C-6 positions). Pair computational insights with experimental kinetic studies (e.g., varying nucleophiles like amines or thiols) to validate mechanisms .

Q. How can structural modifications of this compound enhance its bioactivity in kinase inhibition assays?

Replace the tert-butyl group with bulkier substituents (e.g., adamantyl) to improve target binding affinity. Alternatively, introduce electron-withdrawing groups (e.g., nitro) at the pyrazine C-3 position to modulate electronic effects. Test derivatives in in vitro kinase panels (e.g., EGFR, VEGFR) and correlate results with molecular docking simulations .

Q. How should researchers address contradictions in published synthetic yields for this compound?

Discrepancies often arise from impurities in starting materials or unoptimized workup. Reproduce protocols with rigorously dried solvents and reagents. Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst loading). Cross-validate results with independent characterization (e.g., elemental analysis) to confirm yield accuracy .

Q. What strategies are effective in resolving spectral ambiguities (e.g., overlapping NMR peaks) for this compound?

Employ advanced NMR techniques:

- COSY : Resolve coupling between pyrazine protons.

- HSQC : Assign carbon-proton correlations for the acetate moiety.

- NOESY : Confirm spatial proximity of tert-butyl and pyrazine groups. For complex mixtures, hyphenated LC-MS/MS provides additional structural confirmation .

Methodological Notes

- Data Interpretation : Cross-reference experimental data with computational models to resolve ambiguities (e.g., unexpected byproducts).

- Safety Compliance : Adopt precautionary measures even if toxicity data are incomplete, as chlorinated heterocycles often exhibit latent hazards .

- Collaborative Tools : Use platforms like SciFinder or Reaxys to track emerging synthetic protocols and safety guidelines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.